molecular formula C13H18O B6257747 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol CAS No. 5557-90-4

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B6257747
CAS No.: 5557-90-4
M. Wt: 190.3
InChI Key:
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Description

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C13H18O It is a derivative of indene, characterized by the presence of four methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with methylating agents under controlled conditions to introduce the methyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene: Different methyl group positions, leading to variations in chemical properties.

    2,3-Dihydro-1H-inden-1-one: Contains a carbonyl group instead of a hydroxyl group, resulting in different reactivity.

Uniqueness

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both the hydroxyl group and the four methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

5557-90-4

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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